molecular formula C14H9Cl3O3 B1277084 5-Chloro-2-[(2,4-dichlorobenzyl)oxy]benzoic acid CAS No. 938315-53-8

5-Chloro-2-[(2,4-dichlorobenzyl)oxy]benzoic acid

Cat. No.: B1277084
CAS No.: 938315-53-8
M. Wt: 331.6 g/mol
InChI Key: SBWWUUJBJQZCPG-UHFFFAOYSA-N
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Description

5-Chloro-2-[(2,4-dichlorobenzyl)oxy]benzoic acid: is an organic compound with the molecular formula C14H9Cl3O3 and a molecular weight of 331.58 g/mol . This compound is characterized by the presence of a benzoic acid core substituted with chloro and dichlorobenzyl groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5-Chloro-2-[(2,4-dichlorobenzyl)oxy]benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-hydroxybenzoic acid and 2,4-dichlorobenzyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Procedure: The 5-chloro-2-hydroxybenzoic acid is dissolved in the solvent, and the base is added to deprotonate the hydroxyl group. Subsequently, 2,4-dichlorobenzyl chloride is added dropwise, and the mixture is stirred at an elevated temperature (around 80-100°C) for several hours.

    Workup: After completion of the reaction, the mixture is cooled, and the product is isolated by filtration or extraction, followed by purification through recrystallization or chromatography.

Industrial Production Methods:

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chloro groups.

    Oxidation and Reduction: The benzoic acid moiety can participate in oxidation and reduction reactions under appropriate conditions.

    Esterification: The carboxylic acid group can be esterified with alcohols in the presence of acid catalysts.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid.

Major Products:

    Substitution: Formation of substituted derivatives with different nucleophiles.

    Oxidation: Conversion to corresponding carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or reduced derivatives.

    Esterification: Formation of esters with various alcohols.

Scientific Research Applications

Chemistry:

    Synthesis of Derivatives: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology and Medicine:

    Pharmaceuticals: Potential use in the development of drugs due to its structural features.

    Biological Studies: Used in studies involving enzyme inhibition and receptor binding.

Industry:

Mechanism of Action

The mechanism of action of 5-Chloro-2-[(2,4-dichlorobenzyl)oxy]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered biochemical pathways. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

  • 5-Chloro-2-[(4-chlorobenzyl)oxy]benzoic acid
  • 2-(2,4-Dichlorobenzyl)oxybenzoic acid
  • 5-Bromo-2-chlorobenzoic acid

Comparison:

Properties

IUPAC Name

5-chloro-2-[(2,4-dichlorophenyl)methoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl3O3/c15-9-3-4-13(11(5-9)14(18)19)20-7-8-1-2-10(16)6-12(8)17/h1-6H,7H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBWWUUJBJQZCPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)COC2=C(C=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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